Z-Hyp-OH

Description

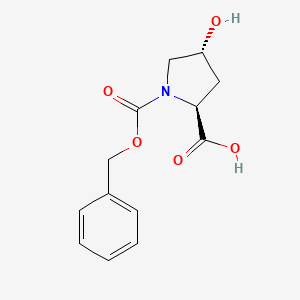

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13504-85-3 | |

| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z Hyp Oh and Its Functionalized Derivatives

Enantioselective and Diastereoselective Synthesis of Z-Hyp-OH

The stereocontrolled synthesis of this compound, possessing (2S,4R) stereochemistry, is crucial for its application in peptide synthesis. While de novo enantioselective and diastereoselective syntheses from achiral precursors are complex, a common and practical approach involves the stereoselective modification of readily available chiral precursors.

One prevalent strategy begins with commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. To achieve the alternative (2S,4S) stereochemistry, an intramolecular Mitsunobu reaction can be employed to form a lactone intermediate, which upon hydrolysis yields the cis-hydroxyproline derivative. This highlights the power of stereospecific reactions in accessing different diastereomers from a single starting material.

Another approach to obtaining enantiomerically pure proline derivatives involves the catalytic enantioselective alkylation of glycine-derived imines. For instance, a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst under phase transfer conditions can produce unsaturated proline precursors with high enantioselectivity. These precursors can then be further modified to yield various 4-substituted prolines. While not a direct synthesis of this compound, these methods showcase advanced strategies for creating stereochemically defined proline scaffolds that can be subsequently converted to the desired hydroxyproline (B1673980) derivative.

The diastereoselective synthesis of related hydroxyproline derivatives often relies on stereocontrolled reduction of a 4-oxoproline intermediate or stereospecific ring-closing reactions. The choice of reagents and reaction conditions is critical in directing the stereochemical outcome.

Strategic Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound and its analogs into peptides via Solid-Phase Peptide Synthesis (SPPS) has been significantly advanced through the "proline editing" strategy. This approach allows for the introduction of a hydroxyproline residue into a peptide sequence, followed by post-synthetic modification of the hydroxyl group on the solid support.

Automated Synthesis Protocols for this compound Incorporation

The proline editing strategy is well-suited for automation in modern peptide synthesizers. thieme-connect.de Automated SPPS protocols can be programmed to incorporate the unprotected Fmoc-Hyp-OH residue into the desired sequence. Following this coupling step, a subsequent automated cycle can be performed where trityl chloride is used as the "amino acid" to protect the hydroxyl group. thieme-connect.de

The general automated cycle for incorporating and protecting hydroxyproline involves:

Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine solution. nii.ac.jp

Washing: Thorough washing of the resin to remove excess deprotection reagents.

Coupling: Coupling of Fmoc-Hyp-OH using standard activation reagents (e.g., HBTU, DIC/Oxyma). nii.ac.jp

Washing: Washing to remove excess amino acid and coupling reagents.

Fmoc Deprotection: Removal of the Fmoc group from the newly added hydroxyproline.

Hydroxyl Protection: An automated "coupling" cycle with trityl chloride and a base (e.g., DIPEA) to protect the hydroxyl group. thieme-connect.de

Washing: Final washing before proceeding to the next amino acid coupling.

Microwave-assisted automated SPPS can further enhance the efficiency of these steps, particularly for difficult sequences, by improving coupling efficiencies and reducing aggregation. nii.ac.jp

Solution-Phase Peptide Synthesis (LPPS) Applications Involving this compound

While SPPS is dominant for research-scale peptide synthesis, solution-phase peptide synthesis (LPPS) remains relevant, especially for large-scale production. This compound is a suitable building block for LPPS. sigmaaldrich.comsigmaaldrich.com In LPPS, peptide bonds are formed sequentially in a homogenous solution, with purification of the intermediate peptide fragments after each or a few steps.

The benzyloxycarbonyl (Z) group of this compound serves as the temporary N-terminal protecting group, which can be removed by hydrogenolysis. aspenapi.com The hydroxyl group may or may not require protection depending on the subsequent reaction conditions and the C-terminal activating group.

Common coupling methods used in LPPS that can be applied to this compound include:

Active Ester Method: The carboxyl group of this compound can be converted to an active ester (e.g., N-hydroxysuccinimide ester), which then reacts with the free amine of another amino acid or peptide fragment. masterorganicchemistry.com

Carbodiimide Method: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be used to activate the carboxyl group of this compound for coupling. masterorganicchemistry.com

Mixed Anhydride Method: this compound can be converted to a mixed anhydride, which then reacts with the amino component.

LPPS can also be employed in a fragment condensation strategy, where smaller peptide fragments are synthesized (potentially via SPPS) and then coupled together in solution. researchgate.netnih.gov A fragment containing this compound could be prepared and used in such a convergent synthesis approach.

Proline Editing Techniques Utilizing this compound as a Precursor for Diverse Prolyl Derivatives

The hydroxyl group of the hydroxyproline residue, once incorporated into a peptide, provides a powerful handle for stereospecific modifications. This "proline editing" allows for the synthesis of a wide array of 4-substituted proline derivatives directly on the solid support, after the main peptide chain has been assembled. thieme-connect.de

Stereospecific Modification Reactions of the Hydroxyl Group (e.g., Mitsunobu, SN2, Acylation)

Following the selective deprotection of the hydroxyl group (e.g., removal of the trityl group), several stereospecific reactions can be performed:

Mitsunobu Reaction: This reaction allows for the inversion of the stereochemistry at the C4 position. By reacting the 4R-hydroxyl group with an acidic nucleophile in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), a 4S-substituted proline can be obtained. thieme-connect.deresearchgate.net This is a powerful tool for accessing the diastereomeric series. A wide range of nucleophiles can be used, including carboxylic acids (to form esters) and other acidic compounds. nih.gov

SN2 Reactions: The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent nucleophilic substitution (SN2) with various nucleophiles leads to the formation of 4S-substituted prolines with inversion of stereochemistry. thieme-connect.de This two-step process provides access to derivatives that may not be achievable through a direct Mitsunobu reaction.

Acylation: The hydroxyl group can be readily acylated on the solid phase using an acyl chloride or an acid anhydride with a suitable catalyst (e.g., DMAP). thieme-connect.de This reaction proceeds with retention of stereochemistry and allows for the introduction of a wide variety of ester functionalities. This can be used to modify the electronic properties of the proline ring or to attach reporter groups.

| Reaction Type | Key Reagents | Stereochemical Outcome at C4 | Example Product from (4R)-OH |

| Mitsunobu | PPh₃, DIAD, Nu-H | Inversion | (4S)-Nu |

| SN2 | 1. TsCl, base; 2. Nu⁻ | Inversion | (4S)-Nu |

| Acylation | Acyl chloride, base | Retention | (4R)-O-Acyl |

These proline editing techniques have enabled the synthesis of peptides containing prolines with diverse functionalities, including fluorescent labels, biotin tags, and handles for bioorthogonal chemistry, all starting from a simple hydroxyproline-containing peptide. thieme-connect.de

Generating Functionally Diverse 4-Substituted Prolyl Amino Acids within Peptides

A practical approach known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. nih.govacs.orgnih.gov This method begins with the incorporation of Fmoc-Hydroxyproline (4R-Hyp) into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govacs.orgnih.gov The hydroxyl group of the incorporated Hyp is then protected, and the rest of the peptide chain is synthesized. Following the completion of the peptide synthesis, the protecting group on the Hyp is selectively removed. This allows for the specific modification of the hydroxyproline residue while it is part of the peptide chain, with the peptide backbone effectively "protecting" the amino and carboxyl groups of the proline. nih.govacs.orgnih.gov

This strategy has been successfully employed to convert 4R-Hyp within a model tetrapeptide (Ac-TYPN-NH2) into 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. nih.govnih.gov The transformations are achieved through a variety of chemical reactions, including Mitsunobu reactions, oxidation, reduction, acylation, and substitution. nih.govnih.gov

The diversity of functional groups that can be introduced at the 4-position of proline is extensive. acs.org These include:

Structured amino acid mimetics: Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr nih.govnih.gov

Recognition motifs: biotin, RGD nih.govnih.gov

Groups for stereoelectronic effects: fluoro, nitrobenzoate nih.govnih.gov

Handles for spectroscopy:

NMR: 19F (fluoro, pentafluorophenyl or perfluoro-tert-butyl ether, 4,4-difluoro), 77SePh nih.govnih.gov

Fluorescence and IR: cyanophenyl ether nih.govnih.gov

Leaving groups: sulfonate, halide, NHS, bromoacetate nih.govnih.gov

Reactive handles for bioorthogonal conjugation: amine, thiol, thioester, ketone, hydroxylamine, maleimide, acrylate, azide, alkene, alkyne, aryl halide, tetrazine, 1,2-aminothiol nih.govnih.gov

This proline editing technique provides access to a wide array of proline derivatives without the need for solution-phase synthesis, and all modifications are performed on the solid support. nih.govacs.orgnih.gov

| Category of 4-Substituted Proline | Examples of Incorporated Functionalities | Synthetic Method |

| Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr | Proline Editing |

| Recognition Motifs | Biotin, RGD | Proline Editing |

| Spectroscopic Handles | 19F, 77SePh, Cyanophenyl ether | Proline Editing |

| Reactive Handles | Azide, Alkyne, Thiol, Ketone | Proline Editing |

Synthesis of this compound Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The synthesis of peptidomimetics containing this compound can be achieved through various strategies, including the use of organozinc chemistry and the generation of cyclic structures.

Organozinc reagents are valuable tools in organic synthesis for forming carbon-carbon bonds. The direct insertion of metallic zinc into organohalides is a common method for preparing these reagents. The reactivity of zinc metal can be enhanced through various activation methods. nih.gov

One notable method is the use of "Rieke zinc," which is generated by the reduction of zinc(II) salts with reducing agents like lithium naphthalenide or sodium metal. nih.gov This highly reactive form of zinc readily undergoes oxidative addition with organoiodides and organobromides. nih.gov

| Activating Agent | Mechanism of Action |

| LiCl | Solubilizes organozinc intermediates from the zinc surface |

| Rieke Zinc | Highly reactive form of zinc produced by reduction of Zn(II) salts |

Cyclic peptides and macrocycles often exhibit enhanced biological activity and stability compared to their linear counterparts. frontiersin.org The synthesis of these structures can be challenging due to the entropically unfavorable process of macrocyclization. nih.gov

Strategies to overcome these challenges include the introduction of turn-inducing elements into the linear peptide precursor to pre-organize it for cyclization. nih.gov Head-to-tail cyclization, which involves forming an amide bond between the N- and C-termini, is a common method. nih.gov

Recent advancements in synthetic methodologies have made the synthesis of backbone macrocyclic peptides more accessible. These methods include both chemical and enzymatic approaches, as well as techniques like split-intein circular ligation of peptides and proteins (SICLOPPS) and in vitro translation systems. frontiersin.org

| Cyclization Strategy | Description |

| Turn-Inducing Elements | Incorporation of specific residues to promote a pre-cyclization conformation |

| Head-to-Tail Amide Cyclization | Formation of an amide bond between the N- and C-termini of a linear peptide |

| Split-Intein Circular Ligation | A protein splicing method for peptide cyclization |

Preparation of this compound Conjugates and Bioconjugates

The functionalization of this compound through conjugation with other molecules, such as carbohydrates and nanomaterials, can lead to novel properties and applications.

Glycosylation, the attachment of sugar moieties, is a common post-translational modification that can influence the conformation and function of peptides and proteins. nih.govnih.gov The hydroxyl group of hydroxyproline serves as an attachment point for glycan chains. wikipedia.org

The stereochemistry of the hydroxyproline residue plays a significant role in the impact of glycosylation. For instance, the attachment of a D-galactose residue to (2S,4S)-4-hydroxyproline (hyp), which adopts a Cγ-endo pucker, has been shown to affect both the trans/cis ratio of the N-terminal amide bond and the rate of isomerization. nih.gov This is in contrast to (2S,4R)-4-hydroxyproline (Hyp), which has a Cγ-exo pucker, where glycosylation has little effect on these parameters. nih.gov This difference is attributed to the different spatial orientations in which the glycan is projected from the proline side chain. nih.gov

In the context of collagen, the replacement of proline with 4-trans-hydroxyproline (Hyp) in the Xaa position of a (Gly-Xaa-Yaa)n repeating sequence, particularly when threonine is glycosylated in the Yaa position, can significantly increase the stability of the triple helix. researchgate.net

| Hydroxyproline Isomer | Pucker Conformation | Effect of Glycosylation on K(trans/cis) |

| (2S,4R)-4-hydroxyproline (Hyp) | Cγ-exo | Little to no effect |

| (2S,4S)-4-hydroxyproline (hyp) | Cγ-endo | Affects K(trans/cis) and isomerization rate |

Fullerenes are a class of carbon nanomaterials with unique electronic and physical properties. nih.gov The surface of fullerenes can be functionalized to create derivatives with specific properties. For example, hydroxylation of C60 leads to the formation of fullerenols. nih.gov

The conjugation of this compound with fullerenes or other nanomaterials can be achieved through various bioconjugation techniques. These methods typically involve the use of crosslinking reagents that react with specific functional groups on both the peptide and the nanomaterial. thermofisher.com Common targets for conjugation on proteins and peptides are primary amines, which are found at the N-terminus and on the side chain of lysine residues. thermofisher.com Reagents such as N-hydroxysuccinimide (NHS) esters are frequently used to react with these primary amines to form stable amide bonds. thermofisher.com

Site-Specific Bioconjugation Strategies

The site-specific incorporation of non-canonical amino acids into biomolecules is a powerful tool for chemical biology, enabling precise control over the location of modifications. This compound (N-Cbz-4-hydroxy-L-proline), a derivative of hydroxyproline, offers a unique scaffold for such modifications. The hydroxyl group of this compound is not inherently reactive under typical bioconjugation conditions, which necessitates its derivatization into a bioorthogonal handle. This allows for chemoselective ligation reactions that proceed with high efficiency and specificity in complex biological environments. The primary strategy for the site-specific bioconjugation of this compound involves the conversion of its hydroxyl group into an azide, thereby creating a versatile precursor for "click chemistry" reactions.

A key methodology for achieving this transformation is through a "proline editing" approach, where a peptide is first synthesized to include the hydroxyproline residue. nih.gov The hydroxyl group can then be chemically modified on the solid support. A common method involves a two-step process: activation of the hydroxyl group by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide source, like sodium azide, to yield the 4-azidoproline derivative. nih.gov This on-resin functionalization provides a robust route to peptides containing a site-specifically installed azide handle.

Once the azido-functionalized this compound derivative is incorporated into a peptide or used as a standalone amino acid, it can be conjugated to a variety of molecules bearing a complementary alkyne group through well-established click chemistry reactions. These reactions are highly efficient, selective, and biocompatible.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.govacs.org This reaction is known for its high yields and reliability. nih.gov For bioconjugation, the reaction typically employs a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). acs.org Ligands are often used to stabilize the copper(I) ion and enhance the reaction rate. The azido-Z-Hyp-OH derivative can be reacted with various alkyne-containing molecules, including fluorophores, biotin tags, or other peptides, to generate well-defined bioconjugates. researchgate.net

Table 1: Representative Conditions for CuAAC with Azidoproline Derivatives

| Azide Component | Alkyne Component | Catalyst System | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Peptide with 4-azidoproline | Alkyne-modified oligonucleotide | CuSO₄, Sodium Ascorbate | Aqueous Buffer | Not specified | Not specified | researchgate.net |

| Peptide with 4-azidoproline | Methyl propiolate | Not specified (typical CuAAC) | n-PrOH / Aqueous Buffer | Not specified | Good | semanticscholar.org |

| Azido-GFP mutant | AlexaFluor-488 alkyne | Copper catalyst | Not specified | Not specified | Successful conjugation | wm.edu |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it more suitable for applications in living systems. magtech.com.cntue.nl SPAAC utilizes a strained cyclooctyne, which has a high ring strain that dramatically accelerates the reaction rate with an azide. magtech.com.cn Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed for this purpose. nih.gov The reaction of an azido-Z-Hyp-OH derivative with a strained cyclooctyne proceeds rapidly and with high specificity to form a stable triazole linkage. nih.govnih.gov This strategy has been successfully employed for the modification of proteins and other biomolecules. tue.nl

Table 2: Kinetic Data for Representative SPAAC Reactions

| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| ADIBO | Ruthenium(II)-azido complex | 6.9 x 10⁻² | nih.gov |

| ADIBO | Benzyl (B1604629) azide | 4.0 x 10⁻¹ | nih.gov |

The versatility of these click chemistry approaches allows for the conjugation of azido-functionalized this compound with a wide array of molecular probes and functional moieties. This includes the attachment of small molecules for drug delivery, fluorescent dyes for imaging, and other biomolecules to create complex conjugates with novel properties. wm.edunih.gov The ability to site-specifically incorporate a functionalizable handle through this compound provides a powerful platform for the advanced design and synthesis of sophisticated bioconjugates.

Biochemical Roles and Mechanistic Elucidations of Z Hyp Oh Containing Biomolecules

Conformational Influence of Hydroxyproline (B1673980) Residues in Peptide and Protein Structures

The unique cyclic structure of proline is already a significant constraint on the conformational freedom of a polypeptide backbone. The addition of a hydroxyl group in hydroxyproline introduces further stereospecific effects that are critical for the architecture and stability of major protein structures.

Stabilization of Collagen Triple-Helix Architecture

The most well-documented role of hydroxyproline is the stabilization of the collagen triple helix, the most abundant protein structure in animals. nih.govresearchgate.net Collagen is characterized by a repeating Gly-Xaa-Yaa amino acid sequence, where the Xaa and Yaa positions are frequently occupied by proline and (2S,4R)-4-hydroxyproline (Hyp), respectively. nih.gov The post-translational hydroxylation of proline residues at the Yaa position by prolyl 4-hydroxylase is a critical step for collagen stability. youtube.com Without this modification, the resulting collagen triple helix is unstable at physiological temperatures. nih.gov

The stabilizing effect of Hyp was initially thought to arise from a network of water molecules forming hydrogen bonds that bridge the Hyp hydroxyl groups and the main-chain carbonyl groups of the adjacent peptide strands. nih.govvt.edu While water-mediated hydrogen bonds do exist and contribute to the hydration shell of the collagen molecule, current evidence points to a stereoelectronic effect as the primary stabilizing factor. nih.govnih.govnih.gov

The electronegative hydroxyl group at the 4R position of the proline ring exerts a powerful inductive effect. This effect favors a Cγ-exo pucker of the pyrrolidine (B122466) ring. nih.gov This specific ring conformation preorganizes the backbone dihedral angles (φ, ψ) into a geometry that is highly favorable for the formation and maintenance of the left-handed polyproline II-type (PPII) helix, which is the conformation of each individual strand within the right-handed collagen super-helix. nih.govnih.gov This preorganization minimizes the entropic cost of folding the individual chains into the correct conformation required for the triple helix assembly.

The position and stereochemistry of the hydroxyl group are paramount. When (2S,4R)-4-hydroxyproline is in the typical Yaa position, it markedly enhances the thermal stability of the triple helix. nih.govnih.gov In contrast, placing Hyp in the Xaa position, or using its diastereomer (2S,4S)-4-hydroxyproline (hyp), can destabilize the helix. nih.govnih.govnih.gov

Table 1: Effect of Hydroxyproline Position and Stereochemistry on Collagen Triple Helix Stability

| Peptide Model Sequence | Hyp Position | Hyp Stereochemistry | Triple Helix Stability | Reference(s) |

| (Pro-Hyp-Gly)n | Yaa | (2S,4R) | Highly Stabilized | nih.gov |

| (Hyp-Pro-Gly)n | Xaa | (2S,4R) | Not Stabilized / Destabilized | nih.gov |

| (Pro-hyp-Gly)n | Yaa | (2S,4S) | Destabilized | nih.gov |

Impact on Polyproline Helical Conformations (PPI, PPII)

Polypeptides composed of proline residues can adopt two distinct helical secondary structures: the right-handed, compact polyproline I (PPI) helix, which features all cis peptide bonds, and the left-handed, extended polyproline II (PPII) helix, characterized by all trans peptide bonds. researchgate.netnih.gov The PPII helix is a fundamental structural motif found not only in collagen but also in a variety of other folded and unfolded proteins, where it often mediates protein-protein interactions. researchgate.netwikipedia.org

The hydroxylation of proline to (2S,4R)-4-hydroxyproline significantly influences the equilibrium between these two conformations. researchgate.net Through the same stereoelectronic effect that stabilizes the collagen triple helix, the 4R-hydroxyl group stabilizes the PPII helix relative to the PPI helix. researchgate.net Circular dichroism studies on polyproline derivatives have shown that peptides like (Hyp)₁₀ have a greater propensity to adopt the PPII conformation compared to (Pro)₁₀, even in organic solvents such as n-propanol that typically favor the PPI form. researchgate.net

Conversely, the presence of the (2S,4S)-4-fluoroproline (flp) diastereomer, which mimics the stereochemistry of (2S,4S)-hydroxyproline, was shown to favor the PPI helix. researchgate.net This demonstrates that the stereochemistry at the C4 position is a critical determinant for the conformational preference of polyproline helices. researchgate.net Furthermore, the glycosylation of Hyp residues, a common modification in plant hydroxyproline-rich glycoproteins, can dramatically enhance the thermal stability of the PPII helix, likely through a network of hydrogen bonds between the carbohydrate units and the peptide backbone. nih.gov

Table 2: Influence of Proline Derivatives on Polyproline Helix Conformation

| Polyproline Derivative | Substituent at C4 | Stereochemistry | Preferred Helical Conformation | Reference(s) |

| (Pro)₁₀ | Hydrogen | N/A | Mixture of PPII and PPI (solvent-dependent) | researchgate.net |

| (Hyp)₁₀ | Hydroxyl | 4R | PPII | researchgate.net |

| (Flp)₁₀ | Fluoro | 4R | PPII | researchgate.net |

| (flp)₁₀ | Fluoro | 4S | PPI | researchgate.net |

Role in Peptide Bond Isomerization

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among the common amino acids in that it can readily adopt both cis and trans conformations. The energy barrier for isomerization between these two states is high, making the process slow and often the rate-limiting step in the folding of many proteins. nih.govvt.edunsf.gov The collagen triple helix requires all peptide bonds to be in the trans conformation, making the regulation of this isomerization crucial for its efficient folding. vt.edu

The hydroxylation of proline to (2S,4R)-4-hydroxyproline plays a significant role in this process. nih.gov The electron-withdrawing inductive effect of the 4R-hydroxyl group not only influences the ring pucker but also affects the electronics of the preceding peptide bond. nih.govnih.gov This effect lowers the energy barrier for isomerization and, more importantly, shifts the equilibrium to favor the trans isomer. nih.govnih.gov Studies have shown that the equilibrium concentration of the trans isomer increases in the order Pro < Hyp < 4(R)-fluoroproline, correlating with the increasing electron-withdrawing strength of the substituent. nih.gov This increased preference for the trans conformation effectively reduces the population of non-native cis conformers that must be isomerized during folding, thereby facilitating the assembly of the collagen triple helix. acs.org

While a single cis-to-trans isomerization event might have a limited impact on the stability of a large protein like collagen, the cumulative effect of hundreds of proline and hydroxyproline residues is substantial. acs.org The stereochemistry of the hydroxyl group is again critical. Glycosylation of the (2S,4S)-hydroxyproline (hyp) diastereomer was found to impact both the rate and equilibrium of isomerization, a phenomenon not observed with glycosylated (2S,4R)-hydroxyproline (Hyp), highlighting the distinct chemical environments created by the two isomers. nih.gov

Post-Translational Modification (PTM) Pathways Involving Hydroxyproline

The formation of hydroxyproline itself is a post-translational modification (PTM), catalyzed by a family of enzymes known as prolyl hydroxylases. This modification is not just a passive structural feature but is at the heart of sophisticated cellular signaling and regulatory pathways.

Proline Hydroxylation as an Oxygen and Metabolic-Sensing Mechanism

Prolyl hydroxylases are non-heme, iron(II)-containing dioxygenases that require O₂, α-ketoglutarate, and ascorbate (vitamin C) to catalyze the hydroxylation of proline residues. wikipedia.orgfrontiersin.org The absolute requirement of these enzymes for molecular oxygen places them at the center of cellular oxygen-sensing pathways.

The most prominent example is the regulation of the Hypoxia-Inducible Factor (HIF). HIF is a master transcriptional regulator that controls the cellular response to low oxygen levels (hypoxia) by activating genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Under normal oxygen conditions (normoxia), a specific family of prolyl hydroxylase domain (PHD) enzymes hydroxylates key proline residues within the HIF-α subunit.

This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate-recognition component of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low. In hypoxic conditions, the lack of the O₂ substrate renders the PHD enzymes inactive. As a result, HIF-α is not hydroxylated, escapes degradation, accumulates, translocates to the nucleus, and activates the transcription of its target genes.

This mechanism directly links the availability of molecular oxygen to the stability of a key transcription factor, allowing for a finely tuned physiological response to changes in oxygen tension. Furthermore, since the reaction consumes α-ketoglutarate, a key intermediate in the Krebs cycle, prolyl hydroxylases also act as sensors of the cell's metabolic state.

Regulation of Protein Structure, Stability, and Protein-Protein Interactions

As detailed extensively in section 3.1.1, the hydroxylation of proline is fundamental to the structural integrity and stability of collagen. youtube.com This PTM prevents the denaturation of collagen at body temperature, which is essential for the proper formation and function of the extracellular matrix in tissues like skin, bone, and cartilage. wikipedia.org

Beyond its role in structural proteins, prolyl hydroxylation serves as a crucial switch for regulating protein-protein interactions. The HIF-VHL interaction is a prime example where the PTM acts as a molecular "on-switch" for binding. The hydroxyl group, a relatively minor addition in terms of mass, creates a specific binding interface that is recognized with high fidelity by the VHL protein. This modification-dependent interaction ensures that the downstream signaling cascade (in this case, protein degradation) is tightly controlled by the upstream signal (oxygen availability).

Hypoxia-Inducible Factor 1α (HIF-1α) Hydroxylation and Regulation

Under normal oxygen conditions, known as normoxia, the stability of the Hypoxia-Inducible Factor 1α (HIF-1α) subunit is tightly controlled through a process of post-translational modification. mdpi.comnih.gov Specific proline residues within the oxygen-dependent degradation domain of HIF-1α, namely Pro-402 and Pro-564, undergo hydroxylation. nih.gov This reaction is catalyzed by a family of enzymes called prolyl hydroxylase domain proteins (PHDs). researchgate.netembopress.org These enzymes require molecular oxygen, Fe(II), and 2-oxoglutarate to function. nih.gov

The hydroxylation of these proline residues creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex. nih.govnih.gov The binding of VHL to the hydroxylated HIF-1α targets it for ubiquitination and subsequent rapid degradation by the proteasome. mdpi.comnih.gov This process effectively keeps HIF-1α levels low in the presence of oxygen. youtube.com

Conversely, under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the limited availability of their substrate, molecular oxygen. embopress.orgnih.gov This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation within the cell. mdpi.com The stabilized HIF-1α can then translocate to the nucleus, dimerize with the constitutively expressed HIF-1β subunit, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. embopress.orgyoutube.com This activation of gene expression allows cells to adapt to the low oxygen environment by promoting processes such as angiogenesis and glycolysis. mdpi.com Free hydroxyproline has been shown to increase the levels of HIF-1α, suggesting it may play a role in augmenting the cellular response to hypoxia by inhibiting HIF-1α degradation. frontiersin.orgresearchgate.net

In addition to prolyl hydroxylation, HIF-1α is also regulated by asparaginyl hydroxylation, catalyzed by an enzyme known as Factor Inhibiting HIF (FIH-1). embopress.orgnih.gov This modification, which also occurs under normoxic conditions, prevents HIF-1α from interacting with transcriptional coactivators, thereby suppressing its transcriptional activity. embopress.org

Hydroxylation in Other Key Proteins (e.g., Elastin, Argonaut 2)

Prolyl hydroxylation is a post-translational modification that is not exclusive to HIF-1α. It is particularly abundant in proteins of the extracellular matrix, such as elastin. nih.govresearchgate.net In elastin, the hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp) is a notable modification, though its precise function is not as well-defined as in collagen. nih.govresearchgate.net Studies have shown that the presence of Hyp in elastin model peptides does not significantly alter the flexible molecular structure but does affect the self-assembly and supramolecular structure of the peptides. nih.gov The degree of prolyl hydroxylation in elastin can vary depending on the species and tissue, suggesting a regulated process that may adapt the properties of elastin to specific functional requirements. nih.gov For instance, higher levels of hydroxylation in elastin from the intervertebral disc point towards a potential biomechanical role. nih.gov Unlike collagen, elastin does not appear to contain hydroxylated lysine residues. nih.gov

While information on the direct hydroxylation of Argonaut 2 by the same class of prolyl hydroxylases is less prevalent in the provided context, the broader family of 2-oxoglutarate-dependent dioxygenases, to which PHDs belong, is known to hydroxylate a variety of substrates. This includes histidyl hydroxylation of ribosomal proteins, indicating the diverse roles of this enzyme superfamily beyond HIF and collagen regulation. nih.gov

Enzymatic Biocatalysis and Metabolism of Hydroxyproline

Prolyl Hydroxylase (P4H, P3H) Activity and Stereoselectivity

Prolyl hydroxylases are enzymes that catalyze the hydroxylation of proline residues in protein chains. The two main types are prolyl 4-hydroxylase (P4H) and prolyl 3-hydroxylase (P3H), which produce 4-hydroxyproline and 3-hydroxyproline (B1217163), respectively. nih.gov Both P4H and P3H are non-heme iron-containing dioxygenases that require molecular oxygen, α-ketoglutarate, Fe(II), and ascorbate for their catalytic activity. nih.gov

P4H specifically hydroxylates proline residues in the Y-position of X-Y-Gly sequences within individual protocollagen chains, but not in the triple-helical form of collagen. nih.gov The minimal substrate for P4H is a tripeptide with the sequence X-Pro-Gly. nih.gov There are different isoforms of PHDs (PHD1, PHD2, and PHD3) that exhibit varying specificities for the different hydroxylation sites within HIF-α. nih.gov For instance, PHD3 primarily hydroxylates the C-terminal site (Pro564 in HIF-1α) and shows minimal activity towards the N-terminal site (Pro402 in HIF-1α). nih.gov

Prolyl 3-hydroxylases (P3Hs) also act on protocollagen chains and are responsible for the formation of 3-hydroxyproline. nih.gov Three isoforms of P3H have been identified in vertebrates, all of which contain a signal for retention in the endoplasmic reticulum. nih.gov

The stereoselectivity of these enzymes is crucial for their function. For instance, the prolyl hydroxylases involved in HIF regulation produce a specific stereoisomer of hydroxyproline that is recognized by the VHL protein.

Hydroxyproline Dehydrogenase 2 (PRODH2/OH-POX) and its Role in Catabolism

The catabolism of free hydroxyproline is initiated by the mitochondrial enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). frontiersin.orgnih.gov This enzyme catalyzes the oxidation of trans-4-hydroxy-L-proline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.orgnih.gov PRODH2 is a flavin adenine dinucleotide (FAD)-containing enzyme. nih.gov

Biochemical studies have shown that human PRODH2 exhibits a strong preference for hydroxyproline as a substrate over proline. nih.govnih.gov The enzyme functions as a dehydrogenase, likely utilizing Coenzyme Q10 as its terminal electron acceptor in the mitochondrial electron transport chain. nih.govnih.gov This initial step in hydroxyproline degradation is critical, as it commits the molecule to a catabolic pathway that ultimately leads to the formation of glyoxylate and pyruvate. nih.gov PRODH2 is primarily expressed in the liver and kidneys. nih.gov The activity of PRODH2 is transcriptionally regulated by the tumor suppressor protein p53. frontiersin.orgnih.gov

Enzymatic Properties of Human PRODH2

| Parameter | Value | Substrate |

|---|---|---|

| kcat/Km | 0.93 M⁻¹·s⁻¹ | Hydroxyproline |

| Substrate Preference | 12-fold higher for Hydroxyproline over Proline | |

| Cofactor | FAD | |

| Cellular Location | Mitochondria | |

| Primary Tissues | Liver, Kidneys |

Interconnections with the Hydroxyproline Cycle and Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The metabolism of hydroxyproline is interconnected with other significant metabolic pathways, including a "hydroxyproline cycle" and the pentose phosphate pathway (PPP). frontiersin.org Similar to the proline cycle, the conversion of hydroxyproline to OH-P5C by PRODH2 and its subsequent reduction back to hydroxyproline by a reductase can contribute to maintaining redox balance. frontiersin.org

The product of PRODH2 activity, OH-P5C, can be further metabolized, and this process is linked to the PPP. frontiersin.orgresearchgate.net The conversion of OH-P5C can involve a reductase that recycles NADP⁺, a critical cofactor for the PPP. frontiersin.orgresearchgate.net The PPP is essential for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, as well as for producing ribose-5-phosphate, a precursor for nucleotide synthesis. frontiersin.orgresearchgate.net Therefore, the catabolism of hydroxyproline can support DNA synthesis by providing precursors through its connection with the PPP. frontiersin.org This metabolic link suggests that hydroxyproline is not merely a waste product of collagen degradation but can play a role in fundamental cellular processes like proliferation and redox homeostasis. frontiersin.org

Generation of Glycine and other Downstream Metabolites

The catabolism of hydroxyproline is a significant source of the amino acid glycine. nih.govnih.gov Following the initial oxidation by PRODH2, the resulting OH-P5C is converted through a series of enzymatic reactions to glyoxylate and pyruvate. nih.govmdpi.com The conversion of 4-hydroxyproline to glyoxylate involves four sequential mitochondrial enzymes: PRODH2, delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH), glutamic-oxaloacetic transaminase 2 (AspAT), and 4-hydroxy-2-oxoglutarate aldolase (HOGA1). mdpi.com

Glyoxylate can then be transaminated to glycine, a reaction primarily catalyzed by alanine:glyoxylate aminotransferase (AGT) in the liver and kidneys. nih.gov This pathway is particularly important in neonates, where it helps to compensate for the low glycine content in milk, thereby supporting growth and development. nih.gov Glycine itself is a precursor for the synthesis of numerous essential biomolecules, including glutathione, creatine, purines, and heme. nih.govyoutube.com

The other major product of hydroxyproline catabolism, pyruvate, can enter the tricarboxylic acid (TCA) cycle to be used for energy production or serve as a building block for other metabolic pathways. nih.gov

Key Enzymes and Products in Hydroxyproline Catabolism

| Enzyme | Substrate | Product |

|---|---|---|

| Hydroxyproline Dehydrogenase 2 (PRODH2/OH-POX) | trans-4-hydroxy-L-proline | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) |

| Delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH) | OH-P5C | Hydroxyglutamate |

| 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | 4-hydroxy-2-oxoglutarate | Glyoxylate and Pyruvate |

| Alanine:glyoxylate aminotransferase (AGT) | Glyoxylate | Glycine |

Biological Functions and Biomedical Applications of Z Hyp Oh Derived Constructs

Mechanistic Investigations of Z-Hyp-OH Derivatives in Cellular Processes

Research utilizing constructs derived from this compound allows for detailed exploration of the downstream effects of hydroxyproline (B1673980) (Hyp) on fundamental cellular activities. These investigations have revealed that Hyp is not merely a waste product of collagen turnover but an active metabolic player influencing enzymatic functions and critical cell fate decisions. nih.govnih.gov

Influence on Enzyme Activity and Cellular Pathways

The metabolic fate of hydroxyproline is principally governed by the mitochondrial enzyme hydroxyproline oxidase (OH-POX), also known as proline dehydrogenase 2 (PRODH2). nih.govnih.gov This enzyme catalyzes the conversion of hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C). nih.govnih.gov This oxidative process is a critical metabolic node with several downstream consequences:

Energy Production: The electrons released during the OH-POX-mediated oxidation of hydroxyproline can be transferred to the electron transport chain, contributing to ATP synthesis. nih.gov

Redox Homeostasis: Under certain cellular conditions, the electrons from hydroxyproline degradation can be accepted by molecular oxygen, leading to the formation of reactive oxygen species (ROS). nih.gov This positions OH-POX as a regulator of the cellular redox balance.

Biosynthetic Pathways: The product of the OH-POX reaction, OH-P5C, can be further metabolized. It can be converted by OH-P5C reductase, a process that helps recycle NADP+ for the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for generating nucleotides for DNA synthesis. nih.govnih.gov Hydroxyproline can also be converted into the amino acid glycine, a key component for the production of glutathione, DNA, and proteins. nih.gov

A pivotal cellular pathway influenced by hydroxyproline levels is the hypoxia-inducible factor 1α (HIF-1α) signaling pathway. frontiersin.org Hydroxyproline has been shown to increase the levels and transcriptional activity of HIF-1α, likely by inhibiting its degradation. frontiersin.orgaacrjournals.org Since HIF-1α is a master regulator of the cellular response to hypoxia, this interaction links hydroxyproline metabolism directly to adaptations in low-oxygen environments, which are characteristic of solid tumors. frontiersin.orgnih.gov

| Enzyme/Pathway | Role in Hydroxyproline Metabolism | Cellular Outcome |

|---|---|---|

| Hydroxyproline Oxidase (OH-POX)/PRODH2 | Catalyzes the primary degradation of hydroxyproline to OH-P5C. nih.govnih.gov | ATP production, ROS generation, regulation of redox balance. nih.govnih.gov |

| Pentose Phosphate Pathway (PPP) | Utilizes products of hydroxyproline metabolism to recycle NADP+. nih.gov | Supports nucleotide and DNA synthesis. nih.gov |

| HIF-1α Pathway | Upregulated by hydroxyproline, which enhances HIF-1α stability and transcriptional activity. frontiersin.orgaacrjournals.org | Drives expression of genes related to angiogenesis, metastasis, and metabolic reprogramming. nih.govfrontiersin.org |

Modulation of Apoptosis and Cell Survival

The metabolic activity stemming from hydroxyproline has a dual impact on cell fate, influencing both survival and programmed cell death (apoptosis). nih.gov This duality is largely mediated by the products of its degradation via OH-POX.

Pro-Survival Functions: By contributing to ATP production, hydroxyproline metabolism can supply energy to cancer cells, supporting their high proliferative demands and promoting survival. nih.gov An increased cellular level of hydroxyproline is generally associated with a pro-survival phenotype in cancer cells. nih.gov

Pro-Apoptotic Functions: The generation of ROS during OH-POX activity can induce oxidative stress. nih.gov When ROS levels exceed the cell's antioxidant capacity, they can trigger the intrinsic pathway of apoptosis. nih.govnih.gov Therefore, stimulating the catalytic activity of OH-POX could potentially induce ROS-dependent apoptosis in cancer cells. nih.gov

This balance between ATP generation for survival and ROS production for apoptosis suggests that targeting hydroxyproline metabolism could be a strategic approach in cancer therapy. nih.govnih.gov

Research into this compound in Cancer Biology and Metabolism

The involvement of hydroxyproline metabolism in cancer is multifaceted, extending from the reprogramming of cellular energetics to the regulation of processes that enable tumor growth and spread.

Role of Hydroxyproline Metabolism in Reprogramming Cancer Cells

Hydroxyproline metabolism is a significant contributor to the metabolic reprogramming that is a hallmark of cancer. nih.gov Cancer cells adapt their metabolic pathways to fuel rapid growth and proliferation. Hydroxyproline, derived from the abundant collagen in the tumor microenvironment, serves as a valuable substrate in this process. nih.govnih.gov Its metabolism is implicated in several critical processes that support the cancer cell phenotype, including DNA synthesis, gene expression, and energy production. nih.govnih.gov By providing precursors for both energy (ATP) and building blocks (nucleotides via the PPP), the hydroxyproline metabolic pathway helps sustain the high anabolic and proliferative state of cancer cells. nih.gov

Effects on Angiogenesis and Metastasis

The influence of hydroxyproline metabolism on angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) is primarily mediated through its interaction with the HIF-1α pathway. nih.govnih.gov

HIF-1α Stabilization: In the hypoxic core of a growing tumor, HIF-1α is stabilized. nih.gov Research indicates that hydroxyproline further enhances HIF-1α levels, amplifying the hypoxic response. frontiersin.orgaacrjournals.org

Induction of Angiogenesis: As a transcription factor, HIF-1α drives the expression of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). nih.govembopress.org By upregulating HIF-1α, hydroxyproline promotes the secretion of VEGF, which stimulates the growth of new blood vessels to supply the tumor with oxygen and nutrients. nih.govnih.gov

Promotion of Metastasis: HIF-1α also regulates genes involved in cell migration, invasion, and metastasis. embopress.org Therefore, the upregulation of HIF-1α activity by hydroxyproline contributes to the metastatic potential of cancer cells, facilitating their escape from the primary tumor. nih.govnih.gov

These findings establish a clear mechanistic link between collagen turnover in the tumor microenvironment, elevated hydroxyproline levels, HIF-1α activation, and the progression to more aggressive, metastatic disease. frontiersin.org

| Process | Mediator | Effect of Hydroxyproline Metabolism |

|---|---|---|

| Angiogenesis | HIF-1α, VEGF nih.govnih.gov | Promotes new blood vessel formation by upregulating HIF-1α and its target gene, VEGF. nih.govfrontiersin.org |

| Metastasis | HIF-1α embopress.org | Enhances cancer cell invasion and migration by increasing HIF-1α transcriptional activity. nih.govnih.gov |

| Metabolic Reprogramming | OH-POX, PPP nih.govnih.gov | Supports cancer cell proliferation by providing ATP and biosynthetic precursors for DNA synthesis. nih.gov |

Impact on Epigenetic Regulation

There is emerging evidence suggesting an indirect but significant link between hydroxyproline metabolism and epigenetic regulation. nih.govnih.gov This connection is based on the shared biochemical requirements of the enzymes that produce hydroxyproline and those that modify the epigenome.

The hydroxylation of proline residues within collagen is catalyzed by prolyl hydroxylases. nih.gov These enzymes require the same set of cofactors—namely α-ketoglutarate (α-KG), ascorbate, and Fe(II)—as several key epigenetic enzymes, including DNA demethylases (TET enzymes) and histone demethylases (Jumonji C domain-containing enzymes). nih.govnih.gov

This overlap in cofactor dependency creates a potential for metabolic competition. In a state of high collagen turnover and proline hydroxylation, the increased consumption of α-KG, ascorbate, and Fe(II) could limit their availability for epigenetic enzymes. Such a limitation could alter global patterns of DNA and histone methylation, thereby reprogramming gene expression. nih.govnih.gov This suggests that the state of the extracellular matrix and its degradation can influence the epigenetic landscape of cancer cells through the metabolic crosstalk of the proline hydroxylation pathway. frontiersin.org

Development of this compound Containing Biomimetic and Biodegradable Polymers

The incorporation of this compound into polymer chains offers a pathway to designing materials that mimic the natural extracellular matrix (ECM), particularly the structure of collagen. These biomaterials are under active investigation for a range of biomedical applications, from promoting tissue regeneration to creating biocompatible surfaces for medical devices.

Application in Tissue Engineering and Wound Healing Research

Biodegradable polymers containing hydroxyproline residues are being explored for their potential to accelerate wound healing and support tissue regeneration. The presence of the hydroxyl group enhances the hydrophilicity of the material, which can improve cell adhesion and proliferation on the scaffold surface. While direct in vivo studies on polymers specifically synthesized with this compound are still emerging, the foundational role of hydroxyproline in collagen structure underscores its importance. For instance, collagen-derived dipeptides such as prolyl-hydroxyproline (Pro-Hyp) have been shown to act as growth-initiating factors for fibroblasts, key cells in the wound healing process. This suggests that polymers designed to release or present hydroxyproline-containing moieties could actively promote tissue repair.

Research in this area focuses on creating three-dimensional porous scaffolds that provide a temporary framework for cells to attach, proliferate, and form new tissue. The biodegradability of these polymers is crucial, as the scaffold should degrade at a rate that matches the formation of new tissue, eventually being replaced by the body's own ECM.

Design of Bio-compatible Materials with Collagen-like Properties

The triple-helical structure of collagen, which is fundamental to its mechanical strength and biological function, is stabilized by the presence of hydroxyproline residues. Scientists are leveraging this by incorporating this compound into synthetic peptides and polymers to create materials with collagen-like properties. These collagen-mimetic peptides (CMPs) often feature the repeating Gly-Pro-Hyp sequence found in natural collagen.

The design of these materials involves carefully controlling the stereochemistry and sequence of the polymer to encourage the formation of stable triple helices. The mechanical properties of these materials, such as tensile strength and elasticity, can be tailored by adjusting the length of the peptide chains and the degree of cross-linking. The biocompatibility of these materials is a key advantage, as they are composed of amino acid building blocks that are well-tolerated by the body. The hydroxyl groups of the hydroxyproline residues can also serve as sites for further functionalization, allowing for the attachment of growth factors or other bioactive molecules to enhance the regenerative capacity of the material.

| Property | This compound Containing Polymer | Natural Collagen (Type I) |

|---|---|---|

| Tensile Strength (MPa) | Data not available in search results | 50 - 100 |

| Young's Modulus (GPa) | Data not available in search results | 1.2 |

| Biocompatibility | Expected to be high | High |

| Biodegradability | Tunable | Enzymatic |

Exploration of this compound in Immunomodulation

This compound also serves as a critical component in the synthesis of peptide-based immunomodulators. By modifying known immunostimulatory peptides with this non-canonical amino acid, researchers aim to enhance their activity, stability, and therapeutic potential.

Synthesis and Evaluation of Tuftsin Analogs

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is known for its ability to stimulate phagocytic cells. Researchers have synthesized analogs of Tuftsin where the proline residue is replaced by hydroxyproline, derived from this compound. The synthesis of these analogs often involves solid-phase or solution-phase peptide synthesis techniques. For example, a carbohydrate-free Hyp³-tuftsin analog was prepared by reacting Z-Thr-Lys(Z)-OH with H-Hyp-Arg(NO₂)-OBzl using a mixed anhydride procedure. exlibrisgroup.com Following the coupling of the amino acid residues, the protecting groups (such as the Z-group and others) are removed to yield the final, biologically active peptide. exlibrisgroup.com The successful synthesis and purification of these analogs are confirmed using techniques like elemental analysis, amino acid analysis, and NMR. exlibrisgroup.com

Modulation of Interleukin Release and Immunogenic Activity

The immunomodulatory effects of these this compound-containing Tuftsin analogs are evaluated through various in vitro and in vivo assays. A key aspect of this evaluation is their ability to modulate the release of cytokines, such as interleukins, which are crucial signaling molecules in the immune response.

Studies have shown that a Hyp³-tuftsin analog possesses the capacity to evoke the release of interleukin-1 (IL-1) from mouse peritoneal macrophages. exlibrisgroup.com This activity is comparable to that of natural Tuftsin, indicating that the introduction of the hydroxyl group on the proline residue does not abolish its immunostimulatory function. exlibrisgroup.com In vivo studies have further demonstrated that Tuftsin and its analogs can act as immunomodulators, influencing both effector and regulatory functions of macrophages. nih.gov The evaluation of these analogs helps in understanding the structure-activity relationship and in designing more potent and specific immunomodulatory agents.

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Hyp³-Tuftsin Analog | IL-1 Release from Mouse Peritoneal Macrophages | Possesses Tuftsin-like activity | exlibrisgroup.com |

| Tuftsin | IL-1 Production by Macrophages (in vivo) | Stimulated | nih.gov |

| Hyp³-Tuftsin Analog | Modulation of Immunogenic Activity | Possesses Tuftsin-like activity | exlibrisgroup.com |

Advanced Analytical and Spectroscopic Characterization in Z Hyp Oh Research

Chromatographic Techniques for Z-Hyp-OH and Peptide Analysis

Chromatographic methods provide powerful tools for the separation, identification, and quantification of this compound and related peptides. These techniques are fundamental in both the synthesis and the analysis of molecules containing this important structural motif.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions. Reversed-phase HPLC (RP-HPLC) is frequently employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The purity of synthesized peptides containing this compound can be accurately determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the target molecule. The integration of the peak area allows for the quantification of purity. During solid-phase peptide synthesis (SPPS), small amounts of the resin-bound peptide can be cleaved and analyzed by HPLC to monitor the efficiency of coupling and deprotection steps, ensuring the desired sequence is being assembled correctly.

Table 1: Representative HPLC Conditions for this compound Containing Peptides

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

This interactive table provides typical starting conditions for the HPLC analysis of peptides containing this compound. The specific gradient and other parameters may need to be optimized for each unique peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying the precise location of hydroxylation within a peptide or protein sequence. This is particularly important in complex biological systems where multiple potential proline hydroxylation sites may exist. biorxiv.orgbiorxiv.org The LC component separates the complex mixture of peptides, and the mass spectrometer provides mass information for both the intact peptide (MS) and its fragments (MS/MS).

In a typical workflow, proteins are enzymatically digested (e.g., with trypsin) into smaller peptides. biorxiv.org These peptides are then separated by nano-LC and introduced into the mass spectrometer. Through tandem mass spectrometry, peptides containing a hydroxylated proline residue can be identified by a characteristic mass shift of +16 Da compared to the unmodified peptide. Fragmentation of the selected peptide ion then allows for the localization of this modification to a specific proline residue within the sequence. nih.govnih.gov This is achieved by analyzing the b- and y-ion series in the MS/MS spectrum. biorxiv.org

Table 2: Mass Spectrometric Data for a Hypothetical Hydroxylated Peptide

| Peptide Sequence | Modification | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| GP(OH)GANK | Proline Hydroxylation | 321.66 (z=2) | y4: 431.24, b3: 271.13 |

This interactive table illustrates the expected mass shift in both the precursor ion and key fragment ions for a peptide with and without proline hydroxylation.

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, is a powerful technique for the separation of stereoisomers. This is particularly relevant for hydroxyproline (B1673980), which can exist in different isomeric forms. MEKC utilizes a surfactant (e.g., sodium dodecyl sulfate) above its critical micelle concentration, which forms micelles that act as a pseudostationary phase. nih.gov

The separation of hydroxyproline isomers by MEKC is achieved by the differential partitioning of the analytes between the aqueous buffer and the micellar phase. nih.gov To enhance stereoselectivity, chiral selectors, such as cyclodextrins, can be added to the running buffer. researchgate.net These chiral selectors form transient diastereomeric complexes with the hydroxyproline isomers, leading to differences in their electrophoretic mobilities and enabling their separation. researchgate.net The phenylthiohydantoin (PTH) derivatives of 3- and 4-hydroxyproline have been successfully separated using MEKC. nih.gov

Table 3: MEKC Parameters for Chiral Separation of Hydroxyproline Isomers

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |

| Running Buffer | 20 mM Borate buffer, pH 9.0 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Chiral Selector | 15 mM β-cyclodextrin |

| Voltage | 20 kV |

| Detection | UV at 214 nm |

This interactive table outlines typical MEKC conditions for the stereoselective separation of hydroxyproline isomers. Optimization of buffer pH, surfactant, and chiral selector concentration is often necessary.

Spectroscopic Methods for Conformational and Structural Elucidation

Spectroscopic techniques provide invaluable insights into the three-dimensional structure, conformation, and dynamics of this compound containing peptides. These methods are essential for understanding how this modification influences peptide folding and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state conformation and dynamics of peptides. thieme-connect.denih.gov Multidimensional NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the resonances of all the protons in the peptide. uzh.ch

The conformation of the peptide backbone and side chains can be elucidated through the analysis of Nuclear Overhauser Effects (NOEs), which arise from through-space interactions between protons that are close in proximity (typically < 5 Å). researchgate.net The strength of the NOE is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculations. Additionally, scalar coupling constants (J-couplings) provide information about dihedral angles. The presence of this compound can influence the local conformation, and NMR can precisely map these structural perturbations. acs.org

Table 4: Key NMR Parameters for Conformational Analysis of a this compound Peptide

| NMR Parameter | Structural Information |

|---|---|

| Chemical Shifts (δ) | Local electronic environment, secondary structure |

| Nuclear Overhauser Effects (NOEs) | Interproton distances, 3D structure |

| Scalar Coupling Constants (³JHNα) | Backbone dihedral angle (φ) |

| Temperature Coefficients (dδ/dT) | Hydrogen bond involvement of amide protons |

This interactive table summarizes the key NMR parameters and the structural information they provide for peptides containing this compound.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for investigating the secondary structure and hydrogen bonding networks of peptides. The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's conformation. acs.org

The frequency of the amide I band is indicative of the peptide's secondary structure. For example, α-helices typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit bands around 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹. nih.gov The hydroxyl group of this compound can participate in hydrogen bonding, which can influence the vibrational frequencies of the peptide backbone. libretexts.org The O-H stretching vibration of the hydroxyl group itself gives rise to a characteristic absorption band, the position and shape of which are sensitive to its hydrogen bonding environment. quora.com A broad band around 3300-3500 cm⁻¹ is indicative of a hydrogen-bonded hydroxyl group, while a sharper band at higher wavenumbers (around 3600 cm⁻¹) suggests a free hydroxyl group. libretexts.org

Table 5: Characteristic IR Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1680 - 1700 |

| β-Turn | 1660 - 1685 |

This interactive table provides the characteristic Amide I vibrational frequencies associated with common peptide secondary structures, which can be used to analyze the conformational effects of incorporating this compound.

Compound Names Table

| Abbreviation | Full Compound Name |

|---|---|

| This compound | N-Cbz-L-hydroxyproline |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| MEKC | Micellar Electrokinetic Chromatography |

| NMR | Nuclear Magnetic Resonance |

| IR | Infrared |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

| PTH | Phenylthiohydantoin |

| SDS | Sodium Dodecyl Sulfate |

| COSY | Correlated Spectroscopy |

| TOCSY | Total Correlation Spectroscopy |

| NOE | Nuclear Overhauser Effect |

Mass-Selected Vibrationally Resolved Electronic Spectroscopy

The process would involve generating a gas-phase ion of this compound, likely the protonated molecule [this compound + H]⁺, using a technique such as electrospray ionization (ESI). This ion would then be introduced into a mass spectrometer, where it is isolated from other species. The mass-selected ions are then irradiated with a tunable laser. When the laser frequency matches an electronic transition in the ion, the ion can be excited to a higher electronic state. This absorption of energy can be detected through various means, such as photodissociation or fluorescence.

By scanning the laser frequency and monitoring the resulting signal, a vibrationally resolved electronic spectrum can be obtained. This spectrum would reveal the precise energy of the electronic transitions and the vibrational frequencies of the molecule in both its ground and excited electronic states. For this compound, this would provide valuable insights into the effects of the carboxybenzyl protecting group on the electronic structure of the hydroxyproline ring. Theoretical studies on proline and its derivatives have shown the complexity of their vibrational spectra, which can be influenced by different conformations of the molecule. unimi.itnih.gov

A hypothetical dataset that could be obtained from such an experiment is presented in Table 1. This table illustrates the kind of vibronic transitions that might be observed, with their corresponding assignments based on theoretical calculations, such as Density Functional Theory (DFT). masjaps.com

| Vibronic Transition (cm⁻¹) | Assignment | Relative Intensity |

|---|---|---|

| 35,850 | 0-0 band (S₀ → S₁) | 1.00 |

| 36,230 | 0-0 + ν₁ (C=O stretch) | 0.45 |

| 36,580 | 0-0 + ν₂ (Pyrrolidine ring deformation) | 0.28 |

| 36,990 | 0-0 + ν₃ (Benzyl C-C stretch) | 0.15 |

Proteomic Approaches for System-Wide Identification of Proline Hydroxylation Substrates

Proteomic approaches are essential for the system-wide identification of post-translational modifications, including proline hydroxylation. These methods enable the large-scale discovery of proteins that undergo this modification, providing insights into cellular signaling pathways and disease mechanisms. nih.govcreative-proteomics.com While this compound is primarily a synthetic building block, understanding the methods for detecting its incorporated residue, hydroxyproline, in proteins is critical.

The general workflow for identifying proline hydroxylation substrates involves several key steps. Initially, proteins are extracted from cells or tissues and digested into smaller peptides, typically using the enzyme trypsin. The resulting peptide mixture is then often subjected to an enrichment step to increase the concentration of hydroxyproline-containing peptides. This can be achieved using antibodies that specifically recognize hydroxyproline. nih.gov

Following enrichment, the peptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). creative-proteomics.com In the mass spectrometer, peptides are ionized, and their mass-to-charge ratios are measured. Peptides are then fragmented, and the masses of the resulting fragment ions are measured. This fragmentation data provides sequence information that allows for the identification of the peptide and the precise location of the hydroxylation site. nih.govfrontiersin.org

Challenges in the mass spectrometric identification of hydroxylated proline include potential confusion with isomeric amino acids like leucine and isoleucine, which have a similar mass. biorxiv.org High-resolution mass spectrometry and careful analysis of fragmentation patterns are crucial to overcome these challenges.

The data generated from these proteomic studies are vast and are typically analyzed using specialized bioinformatics software. The output is a list of identified hydroxylated proteins and the specific proline residues that are modified. A representative dataset from a hypothetical proteomic study is shown in Table 2, illustrating the identification of proline hydroxylation sites in various proteins.

| Protein | UniProt ID | Hydroxylated Proline Residue | Peptide Sequence | Fold Change (Treatment vs. Control) |

|---|---|---|---|---|

| Collagen alpha-1(I) chain | P02452 | Pro-986 | GELPGPLGLQGPR | 1.2 |

| Hypoxia-inducible factor 1-alpha | Q16665 | Pro-564 | EMLAPYIPMDDDFQLR | 3.5 |

| Actin, cytoplasmic 1 | P60709 | Pro-109 | SYELPDGHVITIGNER | 0.8 |

| Tubulin beta chain | P07437 | Pro-221 | AVFPLVDLEPGTMDSVR | 1.5 |

Computational and Theoretical Approaches in Z Hyp Oh Research

Quantum Chemistry Calculations for Electronic Structure and Conformational Landscapes

Quantum chemistry calculations, based on the principles of quantum mechanics, are fundamental for investigating the electronic structure and potential energy surfaces of molecules like Z-Hyp-OH. These ab initio or density functional theory (DFT) methods can predict molecular geometries, electronic distributions, and relative energies of different conformers lsu.educecam.org.

For a molecule like this compound, quantum chemistry calculations can reveal:

Electronic Structure: Information about molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential, which are crucial for understanding its reactivity and interactions researchgate.netresearchgate.netlsu.edu.

Conformational Analysis: this compound, with its pyrrolidine (B122466) ring and rotatable bonds (particularly around the carbobenzyloxy group and the carboxylic acid), can exist in multiple conformations. Quantum chemical calculations can map the potential energy landscape by varying dihedral angles, identifying stable conformers, and determining the energy barriers between them mdpi.comresearchgate.net. Studies on related N-Cbz-protected amino acids and hydroxyproline (B1673980) derivatives have utilized these methods to explore conformational preferences and intramolecular interactions, such as hydrogen bonding researchgate.netresearchgate.net. For instance, quantum chemical calculations on (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxyproline methyl ester, a closely related compound, have been used to study different conformations and the presence of non-covalent interactions like n→π* interactions, which can influence the stability of specific conformers researchgate.net.

Understanding the conformational landscape of this compound is vital as its preferred conformation can dictate its behavior in solution and its ability to interact with other molecules, including enzymes or other residues within a peptide chain.

While specific detailed data tables from quantum chemistry calculations solely for this compound (PubChem CID 391517) were not extensively found in the immediate search results, the application of these methods to similar protected amino acids and proline/hydroxyproline derivatives is well-established in the literature mdpi.comresearchgate.netresearchgate.netresearchgate.net. These studies typically report:

| Property | Type of Data |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Relative Conformer Energies | Energy differences between stable conformers |

| Electronic Properties | Dipole moment, partial charges, frontier orbital energies (HOMO/LUMO) researchgate.netresearchgate.net |

| Vibrational Frequencies | Used to confirm minimum energy structures and predict spectroscopic data researchgate.net |

Molecular Dynamics Simulations of this compound Containing Peptides and Their Interactions

For peptides containing this compound, MD simulations can explore:

Peptide Conformational Dynamics: How the presence of the protected hydroxyproline residue affects the local and global conformations of the peptide over time. The constrained ring structure of proline and hydroxyproline significantly impacts peptide flexibility mdpi.comwikipedia.org.

Interactions within Peptides: Analysis of intramolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize specific peptide conformations aip.org.

Interactions with Solvent: How this compound and the peptide interact with the surrounding solvent molecules (e.g., water or organic solvents), influencing solubility and conformation researchgate.netbonvinlab.org.